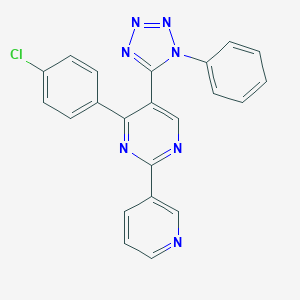
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique structure, which makes it an ideal candidate for various applications.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. Other potential applications of this compound include its use as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is not well understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine in lab experiments is its unique structure, which makes it an ideal candidate for various applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine. One potential direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Other potential future directions include investigating its potential as a fluorescent probe for biological imaging and its use as a catalyst in chemical reactions. Overall, the unique structure and potential applications of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine make it an exciting area of research with many potential future directions.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine hydrate to form 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one. The third step involves the reaction of 4-(4-chlorophenyl)-3-hydrazinylbutan-2-one with phenyl isocyanate to form 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole. The final step involves the reaction of 4-(4-chlorophenyl)-5-phenyl-1H-tetrazole with 3-pyridinecarboxaldehyde to form 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine.
Propiedades
Nombre del producto |
4-(4-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(3-pyridinyl)pyrimidine |
|---|---|
Fórmula molecular |
C22H14ClN7 |
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-(1-phenyltetrazol-5-yl)-2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C22H14ClN7/c23-17-10-8-15(9-11-17)20-19(14-25-21(26-20)16-5-4-12-24-13-16)22-27-28-29-30(22)18-6-2-1-3-7-18/h1-14H |
Clave InChI |
ONYLVAXTOOEHMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)

